molecular formula C17H14N2O3 B10950078 3-[3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoyl]-2H-chromen-2-one

3-[3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B10950078
M. Wt: 294.30 g/mol
InChI Key: RWHICULDEDISTG-BQYQJAHWSA-N
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Description

3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a pyrazole and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 3-acetyl-2H-chromen-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Pyrazol-5-yl)-2H-chromen-2-one: Lacks the dimethyl and propenoyl groups, resulting in different chemical properties.

    3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2H-chromen-2-one: Similar structure but without the propenoyl group.

    3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-propenoic acid: Contains a carboxylic acid group instead of the chromenone moiety.

Uniqueness

The unique combination of the pyrazole and chromenone moieties in 3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-[(E)-3-(2,5-dimethylpyrazol-3-yl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C17H14N2O3/c1-11-9-13(19(2)18-11)7-8-15(20)14-10-12-5-3-4-6-16(12)22-17(14)21/h3-10H,1-2H3/b8-7+

InChI Key

RWHICULDEDISTG-BQYQJAHWSA-N

Isomeric SMILES

CC1=NN(C(=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)C

Canonical SMILES

CC1=NN(C(=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)C

Origin of Product

United States

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